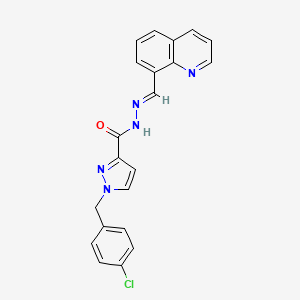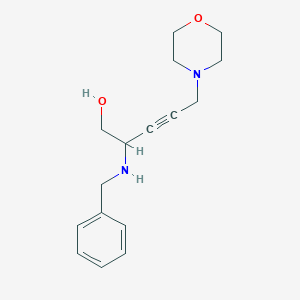
1-(4-chlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide is a novel chemical compound with potential applications in various scientific fields. The compound's unique molecular structure has drawn interest for its possible applications and characteristics.
Synthesis Analysis
The compound has been synthesized and characterized using various spectroscopic techniques. The (E)-configuration of the azomethine (N=CH) group was confirmed through single-crystal X-ray analysis (Karrouchi et al., 2021).
Molecular Structure Analysis
Molecular structure elucidation was achieved by comparing predicted Z-matrix geometries and spectroscopic data with experimental results. Density Functional Theory (DFT) calculations were performed to support the molecular structure analysis (Karrouchi et al., 2021).
Chemical Reactions and Properties
The compound's in vitro anti-diabetic potential was evaluated against α-glucosidase and α-amylase enzymes. Molecular docking studies suggested various interactions that tightly anchored the compound to the active site, making it a potent α-glucosidase inhibitor (Karrouchi et al., 2021).
Physical Properties Analysis
Physical properties, such as solubility, were indirectly inferred from the compound's high solvation energy values in solution, as observed in NBO and AIM studies (Karrouchi et al., 2020).
Chemical Properties Analysis
Chemical properties like reactivity were investigated through high energy values ΔEσ→σ* and ΔEσ→π* transitions, attributed to the planarity of CH3 groups linked to the N atom, indicating high reactivity of its free base and cationic species (Karrouchi et al., 2020).
Scientific Research Applications
Ultrasound-Assisted Synthesis and Antimicrobial Properties
Research highlights the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, demonstrating promising antimicrobial properties. These compounds, including those related to 1-(4-chlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide, have been synthesized via Claisen–Schmidt condensation, showing significant potency against bacterial and fungal strains, with certain compounds displaying moderate antioxidant activity (Prasath et al., 2015).
Anti-diabetic Potential through Enzyme Inhibition
A novel crystal of a closely related compound exhibited significant in vitro anti-diabetic potential, specifically against α-glucosidase and α-amylase enzymes. This suggests the possible application of 1-(4-chlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide and its derivatives in managing diabetes through enzyme inhibition (Karrouchi et al., 2021).
Corrosion Protection
In the context of industrial applications, derivatives of the compound have been investigated for their corrosion protection behavior on mild steel in acidic conditions. These studies show that certain pyrazole-carbohydrazide compounds can serve as effective corrosion inhibitors, suggesting potential applications in material science and engineering to enhance the lifespan and reliability of metal components (Paul et al., 2020).
Vibrational Spectroscopic Investigations
Detailed vibrational spectroscopic investigations, alongside molecular dynamic simulations and molecular docking studies, have been conducted on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound structurally similar to 1-(4-chlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide. These studies aim to understand the compound's industrial and biological importance, offering insights into its stability, reactivity, and potential biological interactions (Pillai et al., 2017).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O/c22-18-8-6-15(7-9-18)14-27-12-10-19(26-27)21(28)25-24-13-17-4-1-3-16-5-2-11-23-20(16)17/h1-13H,14H2,(H,25,28)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYPPEMRMJPHNO-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)
![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)
![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)



![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)
